Perfluorosebacamide
Overview
Description
Perfluorosebacamide is a useful research compound. Its molecular formula is C10H4F16N2O2 and its molecular weight is 488.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Persistence and Toxicology
Perfluorinated compounds, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are known for their ubiquitous presence in the environment and have raised concerns due to their potential toxicity and long-term persistence. Research indicates that many of these compounds can be toxic, are regularly found in the blood of animals and humans worldwide, and pose a long-term challenge to public health and environmental safety. The utility of PFCs ensures their continued use, necessitating ongoing scientific and regulatory scrutiny (Lindstrom, Strynar, & Libelo, 2011).
Human Exposure and Health Implications
Studies have shown that perfluorinated chemicals, including perfluorooctanesulfonate (PFOS) and perfluorooctanoic acid (PFOA), are detected in human blood samples across various countries, reflecting widespread exposure. The health implications of such exposure, including the potential for endocrine disruption and effects on immune response, have become a significant area of concern. Research efforts are directed towards understanding the distribution of these compounds in the environment, the pathways through which humans are exposed, and the resulting health impacts (Kannan et al., 2004).
Technological and Industrial Applications
Perfluorinated compounds have found applications in various industrial processes and consumer products due to their unique properties, such as resistance to heat, oil, stains, grease, and water. For instance, Dow Chemical's research into fuel cells has centered on the development of perfluorosulfonic acid membranes, showcasing the material's usefulness as a proton transport medium and separator in fuel cells (Eisman, 1990).
Addressing Environmental and Health Risks
Given the persistent nature and potential health risks associated with perfluorinated compounds, there is a growing body of research aimed at understanding their environmental fate, biological effects, and ways to mitigate their impact. This includes studies on their developmental toxicity, mechanisms of action, and implications for human health, particularly concerning their immunotoxicity and potential to disrupt hormonal functions (Lau et al., 2004; Corsini et al., 2014).
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F16N2O2/c11-3(12,1(27)29)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(28)30/h(H2,27,29)(H2,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPSSMCLDHZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380014 | |
Record name | Perfluorosebacamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-77-7 | |
Record name | Perfluorosebacamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.